1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-
Description
1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is a xanthine-derived compound characterized by a purine core substituted with hydroxylmethyl at position 8 and a methyl group at position 3. The hydroxymethyl (–CH₂OH) group at position 8 introduces polarity, enhancing aqueous solubility compared to non-polar substituents like alkyl or aromatic groups . This structural feature may also facilitate hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-11-5-4(6(13)10-7(11)14)8-3(2-12)9-5/h12H,2H2,1H3,(H,8,9)(H,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFBYOMAQPKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296070 | |
| Record name | MLS002703974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27038-81-9 | |
| Record name | MLS002703974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002703974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- typically involves the reaction of appropriate purine derivatives with formaldehyde and methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- serves as a building block in the synthesis of more complex purine derivatives. Its reactivity allows chemists to explore various chemical transformations that can lead to new compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential roles in biochemical pathways. Studies focus on its interactions with enzymes and other biomolecules, which may reveal insights into metabolic processes and enzyme regulation.
Medicine
The compound is being explored for its therapeutic potential , particularly in antiviral and anticancer applications. Research indicates that it may exhibit inhibitory effects on certain enzymes that are critical for viral replication or cancer cell proliferation.
Industry
In industrial applications, 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new drugs and agricultural products.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of purine derivatives including 1H-Purine-2,6-dione derivatives against various viruses. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced activity against viral replication compared to their methyl-substituted counterparts.
Case Study 2: Anticancer Properties
Research into the anticancer effects of this compound demonstrated its ability to inhibit specific cancer cell lines. The mechanism was linked to the compound's interaction with DNA polymerases involved in cell division.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3,7/3,9-dihydro-1H-purine-2,6-diones, where substitutions at positions 1, 3, and 8 modulate biological activity and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound likely confers higher aqueous solubility (logP ~ -2.03 predicted) compared to lipophilic analogs like 8-phenyl (logP ~ 2.5–3.0) or 8-ethylthio derivatives .
- Molecular Weight : At ~210 g/mol, the target compound is smaller than linagliptin (472.54 g/mol) and Adentri (344.41 g/mol), suggesting better bioavailability .
Biological Activity
1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is a purine derivative notable for its biological activity and potential therapeutic applications. This compound features a hydroxymethyl group and a methyl group attached to the purine ring, which are crucial for its interaction with biological targets.
- IUPAC Name: 8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dione
- Molecular Formula: C7H8N4O3
- CAS Number: 27038-81-9
- Molecular Weight: 180.16 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of purine derivatives with formaldehyde and methylating agents under controlled conditions. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, often using acid or base catalysts to enhance yields .
The biological activity of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is primarily attributed to its interaction with enzymes and receptors in various biochemical pathways. The presence of hydroxymethyl and methyl groups enhances its binding affinity and specificity towards molecular targets. This compound may exhibit both inhibitory and activating effects on specific pathways, contributing to its potential therapeutic properties .
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes.
- Anticancer Properties: It has been investigated for its ability to induce apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
- Antiviral Studies:
- Cancer Research:
- Inflammation Models:
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-. Its dual functional groups (hydroxymethyl and methyl) contribute to distinct chemical reactivity and biological activity compared to other purine derivatives.
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- | 8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dione | Antiviral, Anticancer |
| 1H-Purine-2,6-dione,3,9-dihydro-8-methyl | 8-methyl-7H-purine-2,6-dione | Limited antiviral activity |
| 1H-Purine-2,6-dione,3,9-dihydro-9-methyl | 9-methyl-7H-purine-2,6-dione | Moderate anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
